2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized methoxyphenyl groups
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Quinoline derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-(4-Methoxyphenyl)-2-oxoethyl 6-fluoro-2-(4-fluorophenyl)quinoline-4-carboxylate
Uniqueness
The presence of bromine atoms in 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate makes it unique compared to its chloro and fluoro analogs. Bromine atoms can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C25H17Br2NO4 |
---|---|
Molecular Weight |
555.2 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Br2NO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3 |
InChI Key |
JPXYUSYXJWYMEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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